3-Hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one typically involves multiple steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the thiadiazole ring: This step involves the cyclization of a thiosemicarbazide with a suitable carbonyl compound.
Attachment of the benzoyl and isopropylphenyl groups: These groups can be introduced through Friedel-Crafts acylation reactions using the corresponding acyl chlorides and anhydrous aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound.
Reduction: The carbonyl groups can be reduced to alcohols or hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
3-Hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Material Science: Use in the development of organic semiconductors or photovoltaic materials.
Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.
Industrial Applications: Use as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one depends on its specific application:
Medicinal Chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity, or modulating their function.
Biological Studies: It may interact with cellular components, leading to disruption of cellular processes or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-phenyl-1H-pyrrol-2(5H)-one: Lacks the thiadiazole and benzoyl groups, making it less complex.
5-(4-Isopropylphenyl)-1H-pyrrol-2(5H)-one: Lacks the hydroxyl, thiadiazole, and benzoyl groups.
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one: Lacks the hydroxyl and isopropylphenyl groups.
Properties
CAS No. |
609794-25-4 |
---|---|
Molecular Formula |
C24H23N3O3S |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H23N3O3S/c1-13(2)16-9-11-17(12-10-16)20-19(21(28)18-7-5-14(3)6-8-18)22(29)23(30)27(20)24-26-25-15(4)31-24/h5-13,20,28H,1-4H3/b21-19+ |
InChI Key |
XKOHWOAHKYRRNW-XUTLUUPISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)C)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.